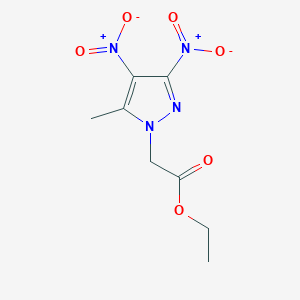![molecular formula C18H20N4O4S B2716271 2-(4-methoxybenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251692-64-4](/img/structure/B2716271.png)
2-(4-methoxybenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for this compound are not available, related compounds have been synthesized and studied . For instance, a series of novel [1,2,4]triazolo[4,3-a]pyrazine derivatives were designed, synthesized, and evaluated for their inhibitory activities .Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one derivatives has been confirmed by various methods such as IR, 1H, 13C, and 31P NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one derivatives have been studied . For example, a series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides showed good antimalarial activity with inhibitory concentration IC50 values .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “2-[(4-methoxyphenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one”, also known as “2-(4-methoxybenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one”.
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit certain cancer cell lines. Studies have indicated that derivatives of [1,2,4]triazolo[4,3-a]pyridines can exhibit significant cytotoxic activity against various cancer cells, making them promising candidates for developing new anticancer agents .
Antimicrobial Activity
The compound’s structure suggests it could be effective against a range of microbial pathogens. Research has demonstrated that triazolo[4,3-a]pyridine derivatives possess antimicrobial properties, which could be harnessed to develop new antibiotics or antifungal agents .
Anti-inflammatory Applications
Due to its structural characteristics, this compound may also have anti-inflammatory properties. Triazolo[4,3-a]pyridines have been studied for their potential to inhibit inflammatory pathways, which could lead to new treatments for inflammatory diseases .
Neurological Research
The compound’s ability to interact with neurological pathways makes it a candidate for research into neurological disorders. Triazolo[4,3-a]pyridines have been explored for their potential neuroprotective effects, which could be beneficial in treating conditions like Alzheimer’s disease and other neurodegenerative disorders .
Enzyme Inhibition Studies
This compound can be used in enzyme inhibition studies, particularly those involving kinases and other enzymes critical to cellular processes. Its structure allows it to bind effectively to enzyme active sites, making it useful for developing enzyme inhibitors .
Pharmacokinetic Research
The compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, are of interest in drug development. Understanding these properties can help in designing drugs with optimal efficacy and minimal side effects .
Synthetic Chemistry
In synthetic chemistry, this compound serves as a building block for creating more complex molecules. Its versatile structure allows for various chemical modifications, making it valuable in the synthesis of new chemical entities for research and development .
Material Science
The compound’s unique chemical properties can be explored in material science for developing new materials with specific characteristics. For example, its stability and reactivity can be utilized in creating polymers or other advanced materials .
Direcciones Futuras
The future directions for the study of [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one derivatives could involve further exploration of their potential as antimalarial agents or as inhibitors of c-Met/VEGFR-2 kinases . Additionally, the development of new synthesis methods and further investigation of their physical and chemical properties could also be beneficial .
Propiedades
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-6-pyrrolidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-26-15-6-4-14(5-7-15)12-22-18(23)21-13-16(8-9-17(21)19-22)27(24,25)20-10-2-3-11-20/h4-9,13H,2-3,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUVSYINLVDSDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)N3C=C(C=CC3=N2)S(=O)(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-3-[benzyl(methyl)amino]propanoic acid](/img/structure/B2716188.png)
![Methyl 2-[6-(3,4-dimethylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2716189.png)
![7,8-dimethoxy-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2716190.png)
![7-(4-methoxyphenyl)-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2716193.png)
![4-methyl-7-((pyridin-3-ylmethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2716195.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methoxyethoxy)isonicotinamide](/img/structure/B2716197.png)
![N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2716198.png)


![1-(4-fluorophenyl)-5-oxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)pyrrolidine-3-carboxamide](/img/structure/B2716203.png)

![2-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2716208.png)

